molecular formula C10H10N2O2 B2739577 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid CAS No. 1279202-47-9

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Cat. No. B2739577
CAS RN: 1279202-47-9
M. Wt: 190.202
InChI Key: KNBIEZUXUHXIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, also known as CPP, is a compound that has been extensively studied for its potential application in neuroscience research. CPP is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.

Scientific Research Applications

FGFR Inhibition in Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3. It inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion. These findings highlight the potential of 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid as a lead compound for cancer therapy .

Organic Synthesis and Chemical Biology

Organic chemists can utilize 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid as a building block in synthetic routes. Its pyrrolo[2,3-b]pyridine motif serves as a versatile hinge binder for designing FGFR inhibitors. Structure-based design strategies allow researchers to tailor derivatives with desired properties, enhancing their potential as therapeutic agents .

Neurobiology and Neuroprotection

Considering FGFRs’ involvement in neural development and plasticity, this compound might have implications for neurobiology. Investigations could explore its effects on neuronal survival, axon guidance, and synaptic plasticity.

properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIEZUXUHXIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.